molecular formula C9H18ClN3O B2533672 1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride CAS No. 2287271-59-2

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride

Cat. No.: B2533672
CAS No.: 2287271-59-2
M. Wt: 219.71
InChI Key: VETPHQWFJZRUCT-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C9H18ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylpyrazole and 3-methylbutan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrazole derivatives, such as 1-methyl-3-(2-methylbutan-2-yloxy)pyrazol-4-amine and 1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrobromide, share structural similarities but may differ in their chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETPHQWFJZRUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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